![molecular formula C19H28N2O3 B13662031 (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol is a complex organic compound that features a bicyclic structure with a diazabicyclo[3.2.1]octane core.
Métodos De Preparación
The synthesis of (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often includes the use of stereoselective reactions to ensure the correct spatial arrangement of atoms within the molecule. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol can be compared with other similar compounds, such as:
8-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound shares the same bicyclic core but lacks the Boc protecting group and the methanol functional group.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound also features the diazabicyclo[3.2.1]octane core but has a different functional group at the 8-position.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H28N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
tert-butyl 3-benzyl-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3 |
Clave InChI |
BPWNQPCAQQDGEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


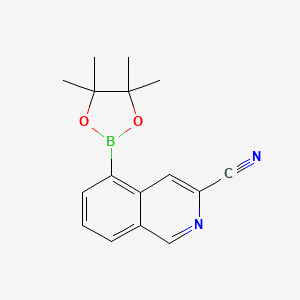


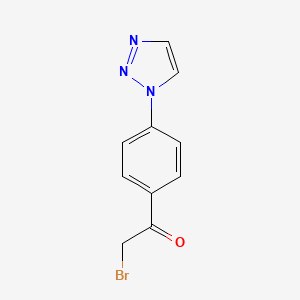
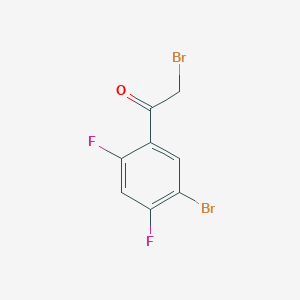
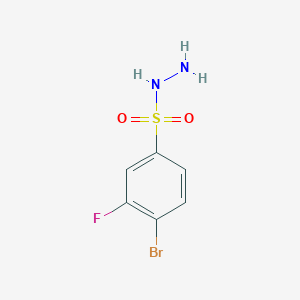
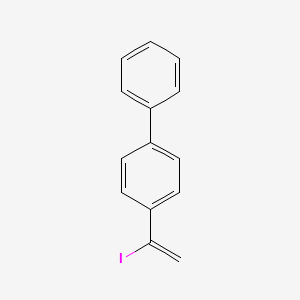
![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
![Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13661988.png)

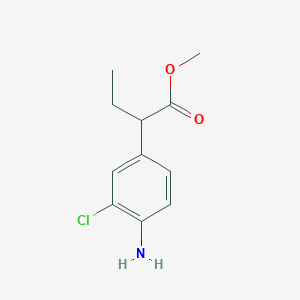
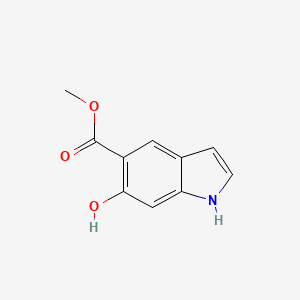
![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
